molecular formula C8H5F2NO4 B8145065 Methyl 2,3-difluoro-4-nitrobenzoate

Methyl 2,3-difluoro-4-nitrobenzoate

Cat. No.: B8145065
M. Wt: 217.13 g/mol
InChI Key: XGJNKHWBBSJFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-difluoro-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2,3-difluorobenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow processes to ensure better control over reaction conditions and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms, followed by nitration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Methyl 2,3-difluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-nitrobenzoate largely depends on its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

  • Methyl 2,5-difluoro-4-nitrobenzoate
  • Methyl 4-fluoro-3-nitrobenzoate

Comparison: Methyl 2,3-difluoro-4-nitrobenzoate is unique due to the specific positioning of its fluorine and nitro groups, which can significantly influence its chemical properties and reactivity. For instance, the presence of two fluorine atoms in the ortho positions can enhance the compound’s electron-withdrawing effects, making it more reactive in certain substitution reactions compared to its analogs .

Properties

IUPAC Name

methyl 2,3-difluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJNKHWBBSJFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.